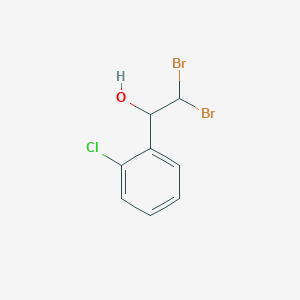
2,2-Dibromo-1-(2-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H5Br2ClO It is a halogenated derivative of acetophenone, characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2-chlorophenyl)ethanol typically involves the bromination of 2-chloroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the phenyl ring and the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2-chlorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-2-bromoacetophenone or 2-chloro-2-bromoacetic acid.
Reduction: Formation of 2-chloro-2-bromoethanol or 2-chloro-2-bromoethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanol: Similar structure but with an additional chlorine atom on the phenyl ring.
2,2-Dibromo-1-(2-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
2,2-Dibromo-1-(2-methylphenyl)ethanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2,2-Dibromo-1-(2-chlorophenyl)ethanol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H7Br2ClO |
|---|---|
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,7-8,12H |
Clave InChI |
UZOSELVKYSJIDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(Br)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)

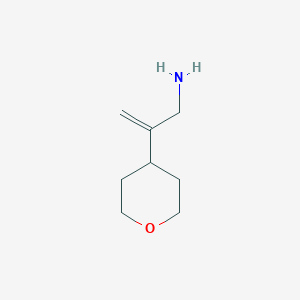
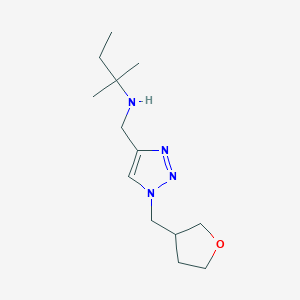
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
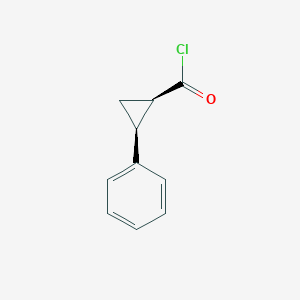
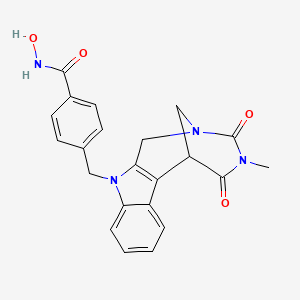
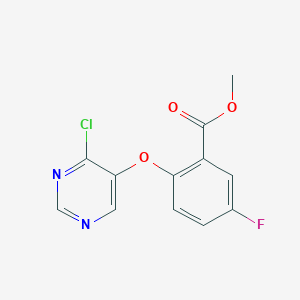
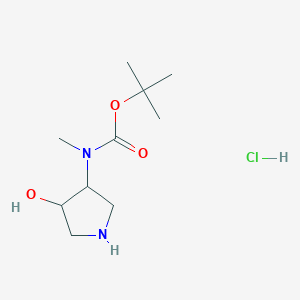
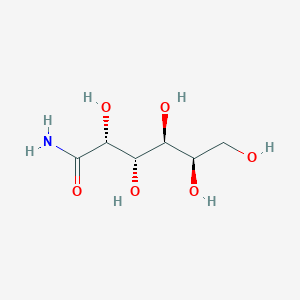

![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)

